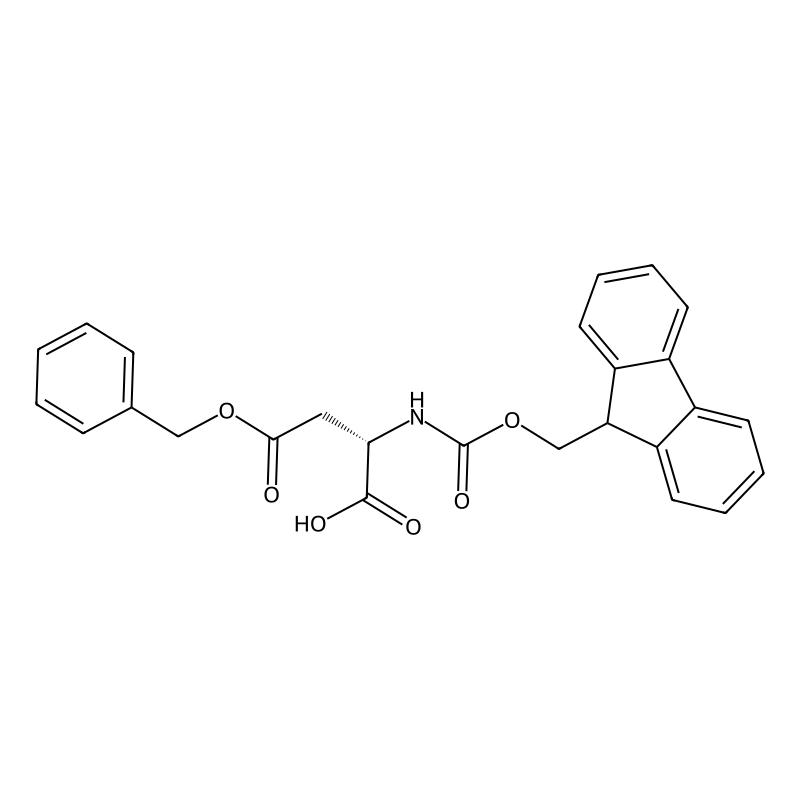

Fmoc-Asp(OBzl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Fmoc-Asp(OBzl)-OH is a protected amino acid employed in solid-phase peptide synthesis (SPPS) . The Fmoc group ensures temporary protection of the amino group, allowing for the formation of peptide bonds with other amino acids in a stepwise manner.

- The benzyl ester protects the side chain carboxyl group of aspartic acid, enabling selective manipulation of the peptide chain.

Chemical Biology Studies:

- Fmoc-Asp(OBzl)-OH can be conjugated to biomolecules like antibodies or nanoparticles for targeted drug delivery applications.

- The benzyl ester group can be cleaved under specific conditions to release the active aspartic acid residue, allowing for controlled release of the conjugated drug.

Protein Engineering:

- Fmoc-Asp(OBzl)-OH is valuable for incorporating aspartic acid residues with specific modifications into peptides or proteins.

- This allows researchers to study the effect of these modifications on protein function, stability, and interactions with other molecules.

Combinatorial Chemistry:

Fmoc-Aspartic Acid Beta-Benzyl Ester, commonly referred to as Fmoc-Asp(OBzl)-OH, is a derivative of aspartic acid that features a fluorene-based protecting group. Its chemical formula is C26H23NO6, and it has a molecular weight of 445.46 g/mol. The compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as an important building block for constructing peptides with specific sequences and functionalities. The bulky benzyl ester group (OBzl) is advantageous for minimizing aspartimide formation, a common side reaction that can occur during the synthesis of aspartic acid-containing peptides .

In the context of peptide synthesis, Fmoc-Asp(OBzl)-OH undergoes several key reactions:

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the amine functionality of aspartic acid, allowing for subsequent coupling reactions.

- Coupling Reactions: The free amino group can react with activated carboxylic acids or other amines to form peptide bonds.

- Formation of Aspartimides: While aspartimide formation is a potential side reaction during the coupling of aspartic acid residues, the presence of the bulky OBzl protecting group significantly reduces this occurrence compared to other protecting groups .

The synthesis of Fmoc-Asp(OBzl)-OH generally involves the following steps:

- Protection of Aspartic Acid: The carboxylic acid group of aspartic acid is first protected with a benzyl group to form the beta-benzyl ester.

- Fmoc Protection: The amino group is then protected with the Fmoc group through standard coupling reactions.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for research applications .

Fmoc-Asp(OBzl)-OH finds extensive applications in:

- Peptide Synthesis: It is used in SPPS for synthesizing peptides that require aspartic acid residues.

- Research: It serves as a reagent in studies involving peptide interactions and modifications.

- Drug Development: Peptides synthesized from Fmoc-Asp(OBzl)-OH may be explored for therapeutic applications in drug discovery .

Interaction studies involving Fmoc-Asp(OBzl)-OH typically focus on its role in peptide interactions with proteins or receptors. Research has shown that the structural properties imparted by the benzyl ester group can influence binding affinities and specificity in biological systems. These studies are crucial for understanding how modifications to peptide sequences affect their biological functions and potential therapeutic uses .

Several compounds share structural similarities with Fmoc-Asp(OBzl)-OH, including:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Fmoc-Aspartic Acid | 86060-83-5 | Lacks benzyl protection; more prone to aspartimide formation. |

| Fmoc-Asp(OtBu) | 86060-84-6 | Uses t-butyl protection; less bulky than OBzl. |

| Fmoc-Glu(OtBu) | 86060-85-7 | Similar structure but based on glutamic acid instead of aspartic acid. |

| Fmoc-Glycine | 86060-86-8 | Simpler structure; lacks side chain complexity. |

The uniqueness of Fmoc-Asp(OBzl)-OH lies in its bulky benzyl ester protecting group, which provides superior protection against undesired side reactions during peptide synthesis compared to other protecting groups such as t-butyl or methoxycarbonyl . This characteristic makes it particularly valuable for synthesizing complex peptides where maintaining integrity during synthesis is crucial.

Fluorenylmethyloxycarbonyl-L-aspartic acid 4-benzyl ester exists under multiple systematic and common names that reflect its complex molecular architecture and functional applications. The compound's primary nomenclature designation follows International Union of Pure and Applied Chemistry conventions as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid. This systematic name precisely describes the stereochemical configuration and functional group arrangement within the molecule.

Molecular Structure and Configuration

Fluorenylmethyloxycarbonyl-Aspartic Acid-4-Benzyl Ester-Hydroxyl represents a protected amino acid derivative with the molecular formula C26H23NO6 and a molecular weight of 445.46 grams per mole [1] [2]. The compound features a complex molecular architecture incorporating two distinct protecting groups strategically positioned to facilitate selective chemical transformations during peptide synthesis protocols [3].

Fluorenylmethyloxycarbonyl Protecting Group Configuration

The fluorenylmethyloxycarbonyl protecting group exhibits a characteristic tricyclic aromatic system consisting of two benzene rings fused to a central five-membered ring [9] [10]. This protecting group demonstrates exceptional stability under acidic conditions while remaining susceptible to base-catalyzed cleavage, particularly when exposed to piperidine in dimethylformamide solutions [11]. The fluorenylmethyloxycarbonyl moiety connects to the alpha-amino group through a carbamate linkage, effectively masking the nucleophilic properties of the nitrogen atom [14] [15]. The rigid planar structure of the fluorenyl system contributes significantly to the compound's overall molecular geometry and influences its crystallization behavior [9].

Benzyl Ester Protection of β-Carboxyl

The benzyl ester protecting group occupies the beta-carboxyl position of the aspartic acid backbone, forming a stable ester bond that resists acidic hydrolysis conditions [12] [38]. This protecting group demonstrates orthogonal reactivity compared to the fluorenylmethyloxycarbonyl group, allowing for selective deprotection strategies during multi-step synthetic sequences . The benzyl group can be removed through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere, yielding toluene as the primary byproduct [38]. The aromatic character of the benzyl moiety contributes to the compound's lipophilic properties and influences its solubility characteristics in organic solvents [12].

Stereochemical Considerations

The compound maintains the L-configuration at the alpha-carbon center, exhibiting an optical rotation of [α]20/D = −20.0±2° when measured at a concentration of 1% in dimethylformamide [1] [5]. The stereochemical integrity remains preserved throughout standard synthetic manipulations, with minimal racemization observed under controlled reaction conditions [25]. The presence of both protecting groups creates a sterically hindered environment around the alpha-carbon, further stabilizing the chiral center against epimerization [22]. Nuclear magnetic resonance studies confirm the retention of stereochemical purity, with characteristic coupling patterns consistent with the L-amino acid configuration [19].

Physicochemical Properties

Melting Point and Thermal Stability

| Property | Value | Source |

|---|---|---|

| Melting Point | 120-130°C | [1] [4] [17] |

| Thermal Stability | Stable up to melting point | [1] |

| Decomposition Temperature | >130°C | [4] |

The compound exhibits a well-defined melting point range of 120-130°C, indicating good crystalline purity and structural integrity [1] [4] [17]. Thermal analysis reveals stable behavior below the melting point, with no significant decomposition observed under normal storage conditions . The relatively high melting point reflects the presence of strong intermolecular interactions, including hydrogen bonding networks and aromatic stacking interactions between fluorenyl groups .

Solubility Parameters in Various Solvents

| Solvent System | Solubility | Temperature | Source |

|---|---|---|---|

| Dimethylformamide | Highly soluble | Room temperature | [7] [21] |

| Water | Soluble | Room temperature | [21] [24] |

| 1% Acetic acid | Soluble | Room temperature | [21] [24] |

| Dichloromethane | Soluble | Room temperature | |

| Tetrahydrofuran | Soluble | Room temperature | |

| Methanol | Moderately soluble | Room temperature | [5] |

The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethylformamide, which serves as the preferred medium for peptide coupling reactions [7] [21]. Aqueous solubility is enhanced in the presence of mild acids such as acetic acid, facilitating purification procedures [21] [24]. The dual protecting groups contribute to the compound's amphiphilic character, enabling dissolution in both polar and moderately nonpolar organic solvents .

Spectroscopic Properties

| Technique | Key Features | Chemical Shifts/Values | Source |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Fluorenylmethyloxycarbonyl aromatics | 7.83-7.18 ppm | [19] |

| 1H Nuclear Magnetic Resonance | Benzyl aromatics | 7.33-7.19 ppm | [19] |

| Mass Spectrometry | Molecular ion | m/z 446 [M+H]+ | [19] |

| Ultraviolet-Visible | Fluorenylmethyloxycarbonyl absorption | 289, 301 nm | [34] |

| Infrared | Carbamate carbonyl stretch | ~1720 cm⁻¹ | [19] |

| Infrared | Ester carbonyl stretch | ~1735 cm⁻¹ | [19] |

Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the proposed molecular structure [19]. The fluorenylmethyloxycarbonyl aromatic protons appear as complex multipiples between 7.83-7.18 parts per million, while benzyl aromatic signals are observed at 7.33-7.19 parts per million [19]. Mass spectrometric analysis confirms the molecular weight through observation of the protonated molecular ion at mass-to-charge ratio 446 [19]. Ultraviolet-visible spectroscopy demonstrates strong absorption bands at 289 and 301 nanometers, characteristic of the fluorenylmethyloxycarbonyl chromophore [34].

Stability Under Various Conditions

| Condition | Stability Assessment | Duration | Source |

|---|---|---|---|

| Storage at -20°C (desiccated) | Stable | >3 years | [24] |

| Dimethylformamide solution at -80°C | Stable | ≤6 months | [21] [24] |

| Dimethylformamide solution at -20°C | Stable | ≤1 month | [21] [24] |

| Acidic conditions (pH <4) | Stable | Extended periods | |

| Basic conditions (20% piperidine) | Rapid cleavage | Minutes | [22] [25] |

| Moisture exposure | Gradual hydrolysis | Variable | [21] |

The compound demonstrates exceptional stability when stored as a desiccated solid at -20°C, maintaining chemical integrity for periods exceeding three years [24]. Solution stability varies significantly with temperature and solvent composition, with dimethylformamide solutions remaining stable for up to six months when stored at -80°C [21] [24]. Base-labile behavior is observed upon exposure to piperidine solutions, resulting in rapid fluorenylmethyloxycarbonyl group cleavage within minutes [22] [25]. Acidic conditions provide excellent stability for both protecting groups, making the compound suitable for acid-catalyzed transformations .

Computational Chemistry Data

Topological Polar Surface Area

The topological polar surface area represents a critical molecular descriptor for predicting biological membrane permeability and drug-like properties [26] [27]. For compounds containing fluorenylmethyloxycarbonyl and benzyl ester protecting groups, the topological polar surface area calculation incorporates contributions from oxygen and nitrogen atoms within the molecular framework [30]. The carbamate functionality contributes approximately 29 square angstroms to the total polar surface area, while the ester group adds an additional 26 square angstroms [27] [30]. The relatively high polar surface area value suggests limited membrane permeability, consistent with the compound's intended use as a synthetic intermediate rather than a bioactive molecule [26].

LogP Values and Lipophilicity

The octanol-water partition coefficient serves as a fundamental measure of molecular lipophilicity, reflecting the compound's affinity for lipophilic versus hydrophilic environments [28]. The presence of the fluorenylmethyloxycarbonyl group significantly increases the lipophilic character due to its extensive aromatic system [28]. Conversely, the carboxyl and carbamate functionalities contribute hydrophilic character, resulting in an intermediate partition coefficient value [28]. The benzyl ester moiety further enhances lipophilicity through its aromatic contribution while simultaneously reducing the overall polarity compared to the free carboxylic acid [28].

Laboratory-scale synthesis of 9-fluorenylmethyloxycarbonyl aspartic acid 4-benzyl ester encompasses multiple strategic approaches, each offering distinct advantages for specific research applications and synthetic requirements.

9-Fluorenylmethyloxycarbonyl Protection of Amino Terminus

The 9-fluorenylmethyloxycarbonyl protecting group serves as the cornerstone of modern solid-phase peptide synthesis, providing base-labile protection that enables iterative deprotection cycles [1] [2]. The protection strategy employs 9-fluorenylmethyloxycarbonyl chloride as the primary protecting agent, reacting with the amino terminus of aspartic acid under carefully controlled basic conditions [1] [2].

The standard procedure involves dissolving aspartic acid in an aqueous sodium carbonate solution, followed by gradual addition of 9-fluorenylmethyloxycarbonyl chloride in dioxane at temperatures maintained between 0-5°C [3] [4]. The reaction mixture undergoes controlled warming to room temperature over 12 hours, ensuring complete conversion while minimizing side reactions [1]. Alternative methodologies utilize 9-fluorenylmethyloxycarbonyl succinimidyl carbonate, which offers enhanced reactivity and reduced byproduct formation compared to the corresponding chloride [1] [5].

Advanced laboratories have implemented microwave-assisted protocols that dramatically reduce reaction times from hours to minutes [6]. These accelerated conditions operate at temperatures between 80-120°C for 10-30 minutes, achieving yields comparable to conventional methods while significantly improving throughput [6]. The 9-fluorenylmethyloxycarbonyl group provides exceptional stability under acidic conditions while remaining readily cleavable under basic conditions using piperidine or related secondary amines [2] [7].

Process optimization parameters for 9-fluorenylmethyloxycarbonyl protection include maintaining precise pH control between 8.5-9.5, ensuring adequate mixing to prevent local concentration gradients, and implementing temperature control systems to prevent thermal decomposition [8]. Modern analytical techniques employ high-performance liquid chromatography with ultraviolet detection to monitor reaction progress, leveraging the strong ultraviolet absorbance characteristics of the fluorenyl moiety [7].

Benzyl Esterification Strategies

Benzyl esterification of the carboxylic acid side chain represents a critical protection strategy that requires careful consideration of reaction conditions to maintain stereochemical integrity while achieving high yields [9] [10]. The benzyl ester protection provides acid-stable functionality that remains intact during subsequent 9-fluorenylmethyloxycarbonyl deprotection cycles while being readily cleavable through hydrogenolysis or strong acidic conditions [10].

Classical approaches employ benzyl alcohol in conjunction with carbodiimide coupling agents, typically dicyclohexylcarbodiimide or diisopropylcarbodiimide, with 4-dimethylaminopyridine serving as an acylation catalyst [9] . The reaction proceeds through carbodiimide activation of the carboxylic acid, forming an active intermediate that undergoes nucleophilic attack by benzyl alcohol . Reaction conditions typically involve dichloromethane or dimethylformamide as solvent systems, with temperatures maintained between 0°C and room temperature over 4-6 hours [4] [13].

Azeotropic distillation methodologies offer alternative approaches that employ benzyl alcohol as both reactant and solvent, utilizing acid catalysts such as benzenesulfonic acid or para-toluenesulfonic acid [14] [9]. These methods incorporate water removal through azeotropic distillation with carbon tetrachloride or cyclohexane, driving the equilibrium toward ester formation [9]. The process requires careful temperature control, typically involving reflux conditions for 5-8 hours with continuous water removal [14].

Phase transfer catalysis represents an emerging approach that enables esterification under biphasic conditions, reducing the requirement for anhydrous solvents while maintaining high yields [9]. These methods employ quaternary ammonium salts as phase transfer catalysts, facilitating the reaction between aqueous carboxylate solutions and organic benzyl bromide or benzyl chloride [9].

The selection of esterification strategy depends on specific substrate requirements, with sensitive amino acids requiring milder conditions to prevent epimerization [9]. Quality control measures include chiral high-performance liquid chromatography analysis to verify retention of stereochemical integrity, with enantiomeric excess typically exceeding 99% [9] [4].

One-Pot Synthesis Protocols

One-pot synthesis protocols offer significant advantages in terms of synthetic efficiency, reducing the number of isolation and purification steps while minimizing waste generation [15] [16]. These methodologies combine multiple protection steps within a single reaction vessel, leveraging compatible reaction conditions and reagent systems [16].

Sequential addition protocols represent the most common approach, involving initial 9-fluorenylmethyloxycarbonyl protection followed by direct benzyl esterification without intermediate isolation [15]. The process begins with standard 9-fluorenylmethyloxycarbonyl protection using 9-fluorenylmethyloxycarbonyl chloride and sodium carbonate, followed by pH adjustment and addition of benzyl alcohol with coupling reagents [15]. Reaction monitoring employs thin-layer chromatography or high-performance liquid chromatography to track the progress of each transformation [15].

Convergent synthesis approaches utilize pre-formed active esters, such as 9-fluorenylmethyloxycarbonyl succinimidyl carbonate, that react simultaneously with both amino and carboxyl functionalities under controlled conditions [16] [17]. These methods require precise stoichiometric control and optimal pH buffering to achieve selective protection patterns [16].

Microwave-accelerated one-pot protocols combine the advantages of reduced reaction times with simplified workup procedures [18] [17]. These methods employ controlled microwave irradiation at temperatures between 80-100°C, achieving complete conversion within 15-45 minutes [18]. Solvent selection becomes critical, with polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide providing optimal dielectric properties for microwave heating [18].

The implementation of one-pot protocols requires careful consideration of reagent compatibility, reaction kinetics, and potential side reactions [15]. Process analytical technology enables real-time monitoring of reaction progress, allowing for dynamic optimization of reaction conditions [19]. Advanced implementations incorporate automated addition systems that precisely control reagent introduction timing, maximizing yield while minimizing byproduct formation [15].

Industrial Production Methods

Industrial production of 9-fluorenylmethyloxycarbonyl aspartic acid 4-benzyl ester demands scalable synthetic routes that address challenges of large-scale manufacturing while maintaining stringent quality standards and economic viability.

Scalable Synthetic Routes

Industrial scalability requires fundamental modifications to laboratory procedures, addressing challenges of heat transfer, mass transfer, mixing efficiency, and waste management that become critical at production scales [20] [21]. Scale-up considerations encompass reactor design, process intensification, and continuous manufacturing approaches that enable efficient production of multi-kilogram quantities [20] [22].

Batch processing methodologies represent the current industrial standard, utilizing reactors ranging from 100-liter to 10,000-liter capacity depending on production requirements [21] [23]. These systems incorporate advanced temperature control mechanisms, including external heat exchangers and internal cooling coils, ensuring uniform temperature distribution throughout the reaction mass [21]. Agitation systems employ specialized impeller designs optimized for high-viscosity solutions and heterogeneous reaction mixtures [23].

Continuous flow manufacturing emerges as a transformative approach that addresses many limitations of traditional batch processing [20] [24]. Flow systems operate through continuous addition of reactants and continuous removal of products, enabling steady-state operation with enhanced process control [24]. These methodologies offer significant advantages including improved heat transfer, reduced residence time distribution, and enhanced safety profiles through reduced inventory of hazardous materials [24].

Process intensification strategies incorporate advanced reactor designs such as microreactors, spinning disk reactors, and oscillatory baffled reactors that provide enhanced mass and heat transfer characteristics [21]. These technologies enable operation at higher concentrations and temperatures while maintaining selectivity, resulting in increased productivity and reduced solvent requirements [21].

Multi-kilogram scale demonstrations have validated the feasibility of producing 9-fluorenylmethyloxycarbonyl protected amino acids at commercial scales [20] [22]. These studies demonstrate yields exceeding 85% with purities suitable for pharmaceutical applications, validating the economic viability of large-scale production [20] [22].

Process Optimization Parameters

Industrial process optimization requires systematic evaluation of multiple parameters that influence yield, quality, and economic performance [19] [25]. Critical process parameters include temperature control, mixing intensity, residence time, concentration profiles, and impurity management [19] [26].

Temperature control systems employ advanced process control algorithms that maintain reaction temperatures within ±1°C tolerance, preventing thermal degradation while ensuring complete conversion [19] [25]. Heat transfer calculations account for reaction enthalpy, specific heat capacity, and heat transfer coefficients, enabling precise thermal management throughout the process [23]. Advanced implementations incorporate predictive control systems that anticipate temperature excursions and implement corrective actions before deviations occur [19].

Mixing and mass transfer optimization addresses the challenges of achieving uniform concentration and temperature profiles in large-scale reactors [21] [23]. Computational fluid dynamics modeling enables optimization of impeller design, placement, and operating conditions to maximize mixing efficiency while minimizing energy consumption [21]. Power consumption per unit volume typically ranges from 0.5-2.0 kW/m³, depending on viscosity and mass transfer requirements [23].

Reaction kinetics modeling provides fundamental understanding of the relationship between process conditions and product formation, enabling optimization of residence time and conversion efficiency [19]. These models incorporate temperature dependence, concentration effects, and catalyst deactivation to predict optimal operating conditions [23]. Advanced process control systems utilize these models for real-time optimization and disturbance rejection [19].

Solvent management strategies focus on minimizing solvent consumption while maintaining process efficiency through solvent recovery and recycling systems [27] [28]. Distillation systems achieve 85-95% solvent recovery with purities suitable for reuse, significantly reducing raw material costs and environmental impact [27]. Advanced purification techniques such as membrane separation and crystallization enable recovery of high-purity solvents from complex mixtures [27].

Quality Control in Large-Scale Production

Industrial quality control systems implement comprehensive analytical strategies that ensure consistent product quality while enabling rapid release testing for commercial production [29] [25] [30]. Quality assurance frameworks encompass raw material testing, in-process monitoring, and finished product analysis using validated analytical methods [25] [30].

Identity verification protocols employ multiple orthogonal analytical techniques including high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy [29] [30]. These methods provide unambiguous confirmation of molecular structure and detect potential structural impurities at part-per-million levels [29]. Advanced mass spectrometry techniques utilize accurate mass measurements and fragmentation patterns to distinguish between closely related structural isomers [29].

Purity analysis methodologies utilize gradient high-performance liquid chromatography with photodiode array detection, providing separation and quantification of process-related impurities [29] [31]. Method validation includes linearity, accuracy, precision, specificity, and robustness testing according to International Conference on Harmonisation guidelines [30]. Chiral separation techniques employ specialized stationary phases to verify enantiomeric purity, with specifications typically requiring greater than 99% enantiomeric excess [9] [31].

Process analytical technology implementations enable real-time monitoring of critical quality attributes throughout the manufacturing process [19] [32]. Near-infrared spectroscopy and Raman spectroscopy provide non-invasive monitoring of conversion and impurity formation, enabling dynamic process adjustment to maintain quality standards [19]. Advanced chemometric models correlate spectroscopic data with traditional analytical measurements, providing rapid quality assessment [19].

Statistical process control systems monitor process performance trends and identify sources of variability that could impact product quality [25] [26]. Control charts track key performance indicators including yield, purity, and cycle time, enabling proactive identification of process deviations [25]. Design of experiments methodologies systematically evaluate the impact of process variables on quality attributes, enabling optimization of operating conditions [26].

Green Chemistry Approaches

The development of environmentally sustainable synthesis methodologies for 9-fluorenylmethyloxycarbonyl aspartic acid 4-benzyl ester addresses growing concerns regarding the environmental impact of pharmaceutical manufacturing while maintaining the efficiency and selectivity required for commercial production.

Sustainable Synthesis Methodologies

Sustainable synthesis approaches fundamentally reimagine traditional synthetic strategies, incorporating principles of green chemistry that minimize environmental impact while maintaining or improving synthetic efficiency [33] [27] [34]. Biocatalytic methodologies represent a paradigm shift toward enzymatic processes that operate under mild conditions with exceptional selectivity [35] [36].

Enzymatic protection strategies utilize engineered enzymes for selective 9-fluorenylmethyloxycarbonyl installation, operating in aqueous media at physiological pH and temperature [35]. These biocatalytic systems demonstrate remarkable substrate tolerance and stereoselectivity, achieving enantiomeric excess greater than 99% while eliminating the need for organic solvents [36]. Advanced enzyme engineering techniques create variants with enhanced stability and activity, enabling operation under process-relevant conditions [35].

Green solvent systems replace traditional hazardous solvents with bio-based alternatives that maintain solvation properties while reducing toxicity and environmental persistence [33] [37] [38]. 2-Methyltetrahydrofuran emerges as a superior replacement for dimethylformamide in solid-phase peptide synthesis applications, providing comparable solvation properties with significantly reduced environmental impact [33]. Ethyl acetate serves as a renewable solvent alternative derived from bioethanol and acetic acid, offering excellent compatibility with peptide synthesis protocols [33] [38].

Water-based synthesis protocols leverage aqueous reaction media for amino acid protection reactions, utilizing buffer systems to control pH and ionic strength [37] [8]. These methodologies employ phase transfer catalysis or micellar catalysis to enable reactions between hydrophobic protecting groups and amino acid substrates [8]. Phosphate buffer systems demonstrate particular effectiveness for 9-fluorenylmethyloxycarbonyl protection reactions, with ethanol serving as a green co-solvent [8].

Solvent-free methodologies eliminate liquid solvents entirely, utilizing mechanochemical activation or solid-state reactions to achieve the desired transformations [28] [39]. Resonant acoustic mixing provides mechanical energy for bond formation without requiring solvents, achieving comparable yields to solution-phase methods while eliminating solvent waste [39]. These approaches demonstrate particular effectiveness for amino acid esterification reactions, operating at high substrate concentrations with minimal waste generation [39].

Reduced Environmental Impact Strategies

Environmental impact reduction strategies address the entire lifecycle of synthetic processes, from raw material sourcing through waste treatment and disposal [27] [34] [40]. Life cycle assessment methodologies quantify environmental impact across multiple categories including carbon footprint, water consumption, energy utilization, and waste generation [27].

Process intensification approaches achieve environmental benefits through enhanced reaction efficiency and reduced waste generation [27] [24]. Continuous flow processing enables precise control of reaction conditions while minimizing residence time and reducing the formation of byproducts [24]. These systems operate at steady state with enhanced heat and mass transfer, enabling more efficient use of raw materials and energy [24].

Waste minimization strategies implement source reduction, recycling, and reuse protocols that dramatically reduce the environmental burden of synthetic processes [27] [40]. Solvent recovery systems achieve 85-95% recovery of organic solvents through distillation and purification, reducing both raw material consumption and waste disposal requirements [27]. Atom economy optimization focuses on synthetic routes that incorporate the maximum proportion of starting materials into the final product, minimizing waste generation at the source [40].

Energy efficiency improvements address the significant environmental impact of energy consumption in chemical manufacturing [34] [41]. Process integration combines multiple unit operations to recover and reuse thermal energy, reducing overall energy requirements [41]. Renewable energy integration enables manufacturing processes to operate using solar, wind, or biomass-derived energy sources, eliminating carbon emissions associated with fossil fuel consumption [34].

Carbon footprint reduction initiatives implement comprehensive strategies to minimize greenhouse gas emissions throughout the manufacturing process [27] [34]. These approaches include optimization of transportation logistics, implementation of carbon capture technologies, and utilization of renewable feedstocks derived from biomass sources [34].

Alternative Solvent Systems

Alternative solvent systems represent a critical component of green chemistry initiatives, replacing hazardous traditional solvents with safer, more sustainable alternatives that maintain or improve process performance [33] [37] [38].

Bio-based solvent platforms utilize renewable feedstocks to produce solvents with comparable or superior properties to petroleum-derived alternatives [37] [42]. Cyrene (dihydrolevoglucosenone) serves as a bio-based replacement for dipolar aprotic solvents, derived from cellulose waste streams [38]. This solvent demonstrates excellent solvation properties for amino acid derivatives while offering biodegradability and reduced toxicity compared to traditional alternatives [38].

Deep eutectic solvents represent an emerging class of green solvents formed through hydrogen bonding between two or more components, typically including choline chloride and organic acids or alcohols [37]. These solvents offer tunable properties through component selection, enabling optimization for specific synthetic applications while maintaining low toxicity and biodegradability [37].

Aqueous reaction systems utilize water as the primary reaction medium, incorporating co-solvents or additives to enhance solubility and reactivity [37] [8]. Buffer-mediated synthesis employs phosphate or carbonate buffer systems to maintain optimal pH for amino acid protection reactions [8]. Micellar catalysis enables hydrophobic reactions to proceed in aqueous media through the formation of organized molecular assemblies [37].

Supercritical fluid technologies employ supercritical carbon dioxide as a reaction medium and extraction solvent, offering unique solvation properties with minimal environmental impact [23]. These systems provide tunable solvent properties through pressure and temperature adjustment while enabling complete solvent recovery through simple decompression [23].

Ionic liquid systems utilize molten salts with melting points below 100°C as designer solvents with negligible vapor pressure and tunable properties [37]. Advanced ionic liquid designs incorporate biodegradable components and reduced toxicity while maintaining excellent solvation properties for amino acid synthesis applications [37].

Process integration strategies combine multiple green solvent approaches to optimize overall environmental performance [38] [24]. Sequential solvent systems employ different green solvents for protection and coupling steps, optimizing each transformation while maintaining overall sustainability [38]. Solvent switching protocols enable transition between different solvent systems during multi-step syntheses, maximizing the benefits of each green solvent while minimizing waste [24].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant